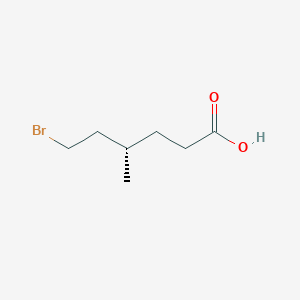
(4S)-6-bromo-4-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-6-bromo-4-methylhexanoic acid is an organic compound with a molecular formula of C7H13BrO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-bromo-4-methylhexanoic acid can be achieved through several methods. One common approach involves the bromination of 4-methylhexanoic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom at the 6th position of the hexanoic acid chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-6-bromo-4-methylhexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can convert the bromine atom to a hydrogen atom, yielding 4-methylhexanoic acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: 6-hydroxy-4-methylhexanoic acid, 6-amino-4-methylhexanoic acid.
Oxidation: 4-methylhexanoic acid, 4-methylhexanone.
Reduction: 4-methylhexanoic acid.
Aplicaciones Científicas De Investigación
(4S)-6-bromo-4-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4S)-6-bromo-4-methylhexanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to modify or extend the molecular structure.
Comparación Con Compuestos Similares
Similar Compounds
6-bromohexanoic acid: Lacks the methyl group at the 4th position.
4-methylhexanoic acid: Lacks the bromine atom at the 6th position.
6-chloro-4-methylhexanoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
(4S)-6-bromo-4-methylhexanoic acid is unique due to its specific chiral center and the presence of both a bromine atom and a methyl group. This combination of features imparts distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Número CAS |
643031-40-7 |
|---|---|
Fórmula molecular |
C7H13BrO2 |
Peso molecular |
209.08 g/mol |
Nombre IUPAC |
(4S)-6-bromo-4-methylhexanoic acid |
InChI |
InChI=1S/C7H13BrO2/c1-6(4-5-8)2-3-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |
Clave InChI |
OFOUJAKIHDGMFZ-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](CCC(=O)O)CCBr |
SMILES canónico |
CC(CCC(=O)O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl-](/img/structure/B12588179.png)
![4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B12588191.png)
![1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]-](/img/structure/B12588198.png)
![1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine](/img/structure/B12588201.png)
![2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-](/img/structure/B12588206.png)
![Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12588208.png)
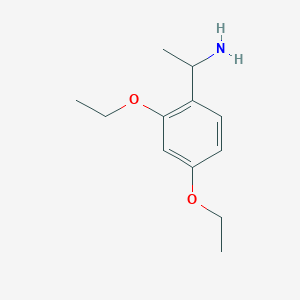
![3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12588219.png)
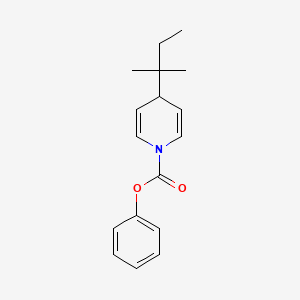
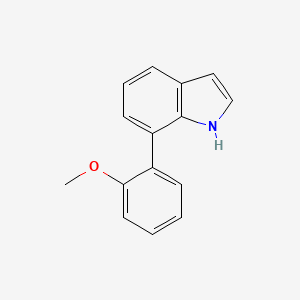
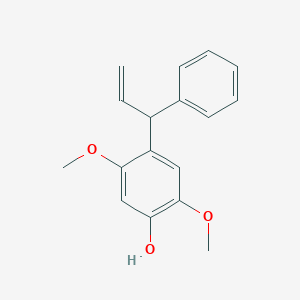
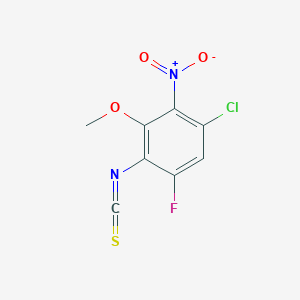
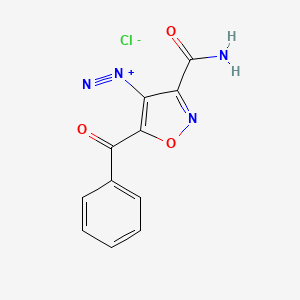
![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B12588237.png)
